![molecular formula C21H21ClN2O3 B2798374 5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-86-7](/img/structure/B2798374.png)
5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, nitrile oxides cycloaddition with alkynes or alkenes, and the cyclodehydration of β-hydroxy hydroxamic acids .Molecular Structure Analysis
The isoxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. The nitrogen and oxygen atoms are adjacent to each other in the ring .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole compounds depend on their specific structure. Generally, they are crystalline solids with varying melting and boiling points .科学的研究の応用
Synthesis and Structural Analysis
Compounds within this family, including pyrrolo[3,4-d]isoxazoles and pyrrolo[3,4-c]pyrroles, are synthesized through various methods like 1,3-dipolar cycloaddition reactions. These methods allow for the creation of structurally diverse molecules with potential applications in materials science and medicinal chemistry. The crystal structure of related compounds has been determined, providing insights into their molecular geometry, which is crucial for understanding their chemical properties and reactivity (Moroz et al., 2018).
Materials Science Applications
Derivatives of pyrrolo[3,4-d]isoxazole, such as pyrrolo[3,2-d]isoxazoles and pyrrolo[3,4-c]pyrrole-1,4-diones, have been explored for their potential in materials science, particularly in organic electronics and photoluminescent materials. These compounds have been utilized as building blocks for conjugated polymers in applications such as organic photovoltaics (OPVs) and polymer solar cells, demonstrating their utility in developing novel materials with desirable electronic and optical properties (Gironda et al., 2012), (Beyerlein & Tieke, 2000).
Biological Applications
In the realm of medicinal chemistry, certain pyrroloisoxazole derivatives have shown promising biological activity, such as anti-stress properties. For instance, hexahydropyrrolo[3,4-d]isoxazole-4,6-diones were synthesized and evaluated for their potential as anti-stress agents, indicating the therapeutic applications of these compounds beyond their material science uses (Badru et al., 2012).
Antimicrobial Activity
Furthermore, pyrrolo[3,4-d]isoxazole derivatives have been explored for their antimicrobial properties, highlighting their versatility and potential in developing new antimicrobial agents. This is part of a broader interest in pyrroloisoxazole and related compounds for their diverse biological activities, which can be leveraged for various therapeutic applications (Zaki et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-butyl-2-(4-chlorophenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-3-13-23-20(25)17-18(14-7-5-4-6-8-14)24(27-19(17)21(23)26)16-11-9-15(22)10-12-16/h4-12,17-19H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQHGJCDADIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2798291.png)
![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)
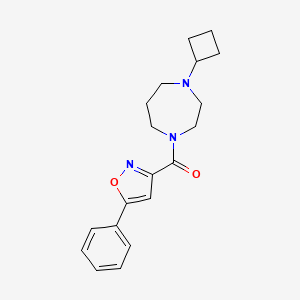
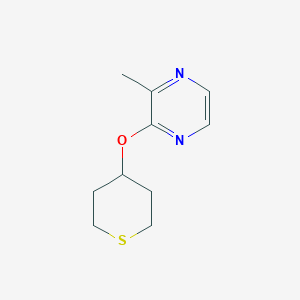
![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)
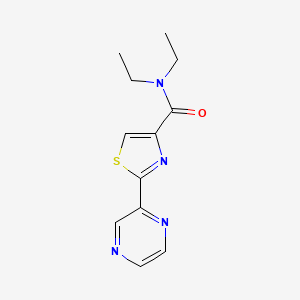
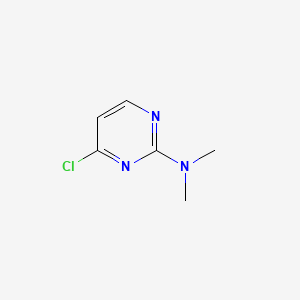
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)
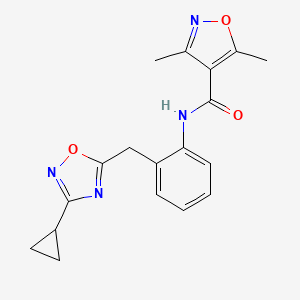
![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)

![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)
